molecular formula C34H32N4O4 B1327170 Fmoc-Tyr(tBu)-Bt CAS No. 1126433-42-8

Fmoc-Tyr(tBu)-Bt

Cat. No.: B1327170
CAS No.: 1126433-42-8
M. Wt: 560.6 g/mol
InChI Key: CTIHIZJNLXMTHT-PMERELPUSA-N
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Description

Fmoc-Tyr(tBu)-Bt: is a compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is essential in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(tBu)-Bt involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient solvents, recycling reagents, and employing continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Fmoc-Tyr(tBu)-Bt undergoes deprotection reactions to remove the Fmoc and tBu groups.

    Coupling Reactions: It participates in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The primary function of Fmoc-Tyr(tBu)-Bt is to protect the amino and hydroxyl groups of tyrosine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tBu group protects the hydroxyl side chain .

Molecular Targets and Pathways: During peptide synthesis, the Fmoc group is removed by base treatment (e.g., piperidine), exposing the amino group for coupling reactions. The tBu group is removed by acid treatment (e.g., TFA), exposing the hydroxyl group for further reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual protection strategy, which allows for selective deprotection and incorporation into peptides. This dual protection enhances the stability and versatility of the compound in peptide synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O4/c1-34(2,3)42-23-18-16-22(17-19-23)20-30(32(39)38-31-15-9-8-14-29(31)36-37-38)35-33(40)41-21-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h4-19,28,30H,20-21H2,1-3H3,(H,35,40)/t30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIHIZJNLXMTHT-PMERELPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)N2C3=CC=CC=C3N=N2)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649513
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126433-42-8
Record name Carbamic acid, N-[(1S)-2-(1H-benzotriazol-1-yl)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-oxoethyl]-, 9H-fluoren-9-ylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126433-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-3-(4-tert-butoxyphenyl)-1-oxopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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